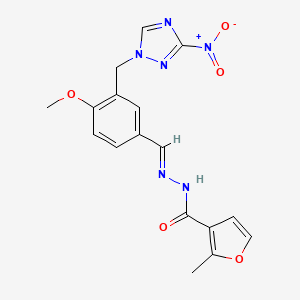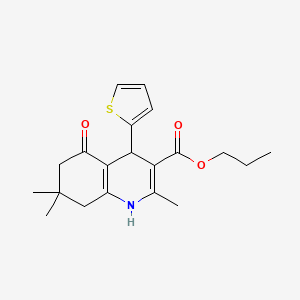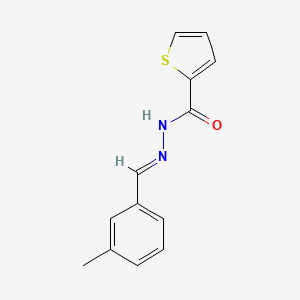
N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a furohydrazide moiety, with a nitro-triazole substituent, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furohydrazide core, followed by the introduction of the benzylidene group through a condensation reaction. The nitro-triazole substituent is then introduced via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Scientific Research Applications
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide involves its interaction with specific molecular targets and pathways. The nitro-triazole moiety can participate in redox reactions, influencing cellular processes and signaling pathways. The benzylidene and furohydrazide groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-nitrobenzohydrazide
- 2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide
- 4-CL-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide
Uniqueness
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furohydrazide moiety differentiates it from similar compounds, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C17H16N6O5 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H16N6O5/c1-11-14(5-6-28-11)16(24)20-19-8-12-3-4-15(27-2)13(7-12)9-22-10-18-17(21-22)23(25)26/h3-8,10H,9H2,1-2H3,(H,20,24)/b19-8+ |
InChI Key |
XRVPSFQVZBNLOM-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11679993.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11679996.png)
![N-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680002.png)

![N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680024.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11680038.png)
![3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B11680042.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11680058.png)
![6-[(2E)-2-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680063.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11680064.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11680068.png)
![methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B11680074.png)
![3-acetyl-5-(2-chlorophenyl)-1-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11680075.png)
